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molecular formula C8H8O4 B1354651 4-Hydroxy-2-methoxybenzoic acid CAS No. 90111-34-5

4-Hydroxy-2-methoxybenzoic acid

Cat. No. B1354651
M. Wt: 168.15 g/mol
InChI Key: GWYPJBKNXSRAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06423704B1

Procedure details

Stir a mixture of methyl 4-hydroxy-2-methoxybenzoate (Danishefsky et al., J. Med. Chem. 1979, 101, 7001-7008, 0.37 g, 2 mmol) and 1N NaOH for two hours at room temperature. Acidify with 1N HCl and extract with dichloromethane. Dry (MgSO4) the organic phase, filter and concentrate the filtrate in vacuo. Vacuum dry the residue at room temperature overnight to afford 4-hydroxy-2-methoxybenzoic acid (0.34 g).
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.[OH-].[Na+].Cl>>[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
OC1=CC(=C(C(=O)OC)C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4) the organic phase
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
Vacuum dry the residue at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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